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Compound of Interest

Compound Name: 5-Chloro-2-methoxypyridine

CAS No.: 13473-01-3

Cat. No.: B1587985

Get Quote

Executive Summary & Strategic Value
The 5-chloro-2-methoxypyridine moiety represents a "privileged structure" in modern

agrochemistry, serving as the pharmacophore for the aryl phenyl ketone class of fungicides

(e.g., Pyriofenone).[1] Unlike broad-spectrum azoles (DMIs) or strobilurins (QoIs), derivatives of

this scaffold often exhibit a unique Mode of Action (MoA)—specifically, the disruption of the

actin cytoskeleton (FRAC Code 50).

This guide provides a blueprint for leveraging this scaffold to develop novel fungicidal

candidates. It moves beyond generic screening, offering a targeted workflow for synthesizing

benzoylpyridine analogs and validating their efficacy against obligate biotrophs (e.g., powdery

mildews) where this chemistry excels.

Chemical Engineering: Scaffold Synthesis &
Derivatization
The core challenge in utilizing 5-chloro-2-methoxypyridine is functionalizing the C3/C4

positions while maintaining the halogen-methoxy motif essential for lipophilicity and metabolic
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stability.[1]

The "Pyriofenone-Like" Synthetic Pathway
This protocol outlines the construction of the aryl phenyl ketone skeleton, the most proven

bioactive configuration for this scaffold.

Reaction Scheme Logic:

Core Activation: We start with a nicotinic acid derivative.[2] The 2-methoxy group is installed

via nucleophilic aromatic substitution (

) before the final coupling to prevent side reactions on the sensitive benzoyl linkage.

Coupling Strategy: Friedel-Crafts acylation is preferred over Grignard addition for scale and

regioselectivity when coupling to electron-rich aryl rings (e.g., trimethoxybenzene).[1]

Step-by-Step Synthesis Protocol:

Precursor Preparation (Methyl 2-methoxy-4-methylnicotinate):

Reagents: Methyl 2-chloro-4-methylnicotinate, Sodium Methoxide (NaOMe), Methanol.[1]

Procedure: Reflux starting material with 1.1 eq NaOMe in dry MeOH for 4 hours.

Critical Control: Monitor by TLC. Ensure complete conversion to avoid competitive

hydrolysis of the ester.

Workup: Quench with water, extract with EtOAc.

Selective Chlorination (The "5-Chloro" Installation):

Reagents: NCS (N-Chlorosuccinimide), Acetonitrile or DMF.[1]

Procedure: Treat the methoxy-nicotinate with 1.05 eq NCS at 80°C.[1]

Why: The 2-methoxy group directs electrophilic chlorination to the para-position (C5),

crucial for biological activity.
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Friedel-Crafts Acylation (The Scaffold Coupling):

Activation: Hydrolyze the ester (LiOH/THF)

Acid Chloride (

).

Coupling: React Acid Chloride with 3,4,5-trimethoxytoluene (or derivative) using

(Lewis Acid) in Dichloromethane (DCM) at 0°C

RT.

Yield Target: >75%.[2][3]

Visualizing the Synthesis Workflow
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Figure 1: Critical synthesis pathway for converting chloronicotinates into bioactive

benzoylpyridine fungicides.

Biological Validation Protocols
Scientific Integrity Note: The 5-chloro-2-methoxypyridine class is highly specific to powdery

mildews (obligate biotrophs).[1] Standard "poisoned food" assays (PDA plates) are invalid

because these pathogens cannot grow on artificial media. You must use Leaf Disk or Whole

Plant assays.

Protocol A: High-Throughput Leaf Disk Bioassay
(Obligate Biotrophs)
Target Pathogen:Podosphaera xanthii (Cucumber Powdery Mildew) or Blumeria graminis

(Wheat Powdery Mildew).
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Materials:

Host plants: Cucumber (cv. 'Sagamihanjiro') or Wheat seedlings (2-week old).

24-well culture plates.

0.6% Water Agar.

Settling Tower (for inoculation).

Methodology:

Disk Preparation: Punch 15mm leaf disks from healthy, untreated host plants. Float them

adaxial side up on 1 mL of water agar in 24-well plates.

Compound Application:

Dissolve derivatives in DMSO (stock).

Dilute in water + 0.01% Tween 20 to test concentrations (e.g., 50, 12.5, 3.1 ppm).

Spray disks using a micro-sprayer (0.5 mL/well) and air dry.

Inoculation:

Use a settling tower to dust fresh conidia from infected source plants onto the treated

disks (Target density: 200–300 spores/mm²).

Incubation: Incubate at 20–22°C, 12h light/12h dark photoperiod.

Scoring (7–10 Days Post Inoculation):

Score % Leaf Area Covered (0–100%).

Compare against untreated control (water) and standard (Pyriofenone).

Data Interpretation Table:
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Efficacy Class % Disease Control Action Required

A (Lead) > 95% at 10 ppm
Advance to Greenhouse Pot

Tests

B (Active) > 80% at 50 ppm Optimize Structure (SAR)

C (Inactive) < 50% at 50 ppm Discard Scaffold Variation

Protocol B: Mode of Action Validation (Actin
Cytoskeleton Staining)
To confirm the candidate belongs to the FRAC 50 class (and not a DMI/QoI), you must

visualize actin disruption.

Methodology:

Germination: Inoculate B. graminis conidia on glass slides coated with the candidate

fungicide (10 ppm).

Incubation: Incubate for 12–18 hours (until appressorium formation in controls).

Fixation & Staining:

Fix spores with 3.7% formaldehyde in PBS (30 min).

Permeabilize with 0.1% Triton X-100 (5 min).

Stain with Rhodamine-Phalloidin (specific for F-actin) for 30 min in the dark.[1]

Microscopy:

Use Fluorescence Microscopy (Excitation ~540nm, Emission ~565nm).

Positive Result: Actin patches are diffuse or absent at the hyphal tip; tips appear swollen

or collapsed.
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Negative Result (Control): Actin is highly polarized (concentrated) at the growing hyphal tip

(Spitzenkörper).

Advanced Characterization: Vapor & Translaminar
Activity[5]
A key advantage of Pyriofenone-class molecules is their ability to redistribute in the gas phase.

Vapor Phase Assay:

Place a treated leaf disk (Compound A) and an untreated/inoculated leaf disk (Target B) in a

shared sealed chamber (Petri dish) without physical contact.

Incubate for 7 days.

Result: If Target B shows disease suppression, the molecule possesses vapor activity, a

critical trait for canopy penetration.

Screening Cascade Diagram
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Figure 2: Screening cascade for identifying high-potency actin disruptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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